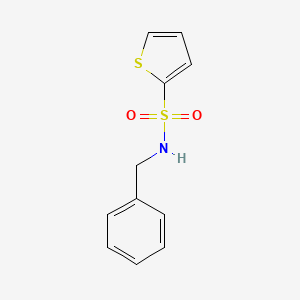

N-benzylthiophene-2-sulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-benzylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-16(14,11-7-4-8-15-11)12-9-10-5-2-1-3-6-10/h1-8,12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWRRXATZZOORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354181 | |

| Record name | N-benzylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64255-65-8 | |

| Record name | N-benzylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Potential of N Benzylthiophene 2 Sulfonamide and Its Analogues

Enzyme Inhibition Profile of Benzyl (B1604629) Thiophene (B33073) Sulfonamides

The therapeutic potential of N-benzylthiophene-2-sulfonamide and its related structures stems primarily from their ability to interact with and inhibit various enzymes that are crucial in a range of physiological and pathological processes. The core structure, featuring a thiophene ring linked to a sulfonamide group, serves as a versatile scaffold for designing potent and selective enzyme inhibitors. The benzyl moiety can be modified to fine-tune the compound's affinity and selectivity for different enzyme targets.

Carbonic Anhydrase Inhibitory Activity

Thiophene-based sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govmdpi.com These enzymes are involved in numerous physiological processes, and their dysregulation is associated with diseases like glaucoma, epilepsy, and cancer, making them important therapeutic targets. nih.govnih.gov The primary mechanism of inhibition involves the deprotonated sulfonamide group coordinating to the Zn(II) ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. nih.govinnovareacademics.in

Research has demonstrated that N-benzylthiophene-2-sulfonamide analogues, specifically 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, exhibit varied but potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net These compounds generally show poor inhibition against the cytosolic isoform hCA I but are highly effective against the widespread cytosolic isoform hCA II and the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.govresearchgate.net

A study on a series of 5-(substituted-benzylsulfanyl)-thiophene-2-sulfonamides revealed potent, nanomolar to subnanomolar inhibition of hCA II, hCA IX, and hCA XII. nih.gov In contrast, their inhibitory constants (Kᵢs) against hCA I were in the higher nanomolar range, indicating a degree of selectivity. nih.gov For instance, many of the tested sulfonamides showed Kᵢ values against hCA II, IX, and XII in the single-digit nanomolar to subnanomolar range, while their Kᵢs against hCA I were significantly higher, often in the hundreds or thousands. nih.govresearchgate.net Similarly, other series of sulfonamides incorporating thiophene moieties have shown low nanomolar activity against hCA II and significant inhibition of the tumor-associated isoforms hCA IX and XII. nih.gov

Table 1: Carbonic Anhydrase Inhibition Data for Selected Thiophene Sulfonamide Analogues

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 5-(Benzylsulfanyl)-thiophene-2-sulfonamide | 1054 | 12.4 | 25.5 | 4.5 |

| 5-(4-Methylbenzylsulfanyl)-thiophene-2-sulfonamide | 986 | 8.5 | 9.8 | 3.1 |

| 5-(4-Chlorobenzylsulfanyl)-thiophene-2-sulfonamide | 683 | 1.3 | 3.4 | 0.85 |

| 5-(4-Fluorobenzylsulfanyl)-thiophene-2-sulfonamide | 1240 | 5.4 | 7.8 | 2.1 |

The binding affinity of thiophene sulfonamides to carbonic anhydrases is dictated by specific structural features. The unsubstituted sulfonamide group is essential for coordinating with the active site's zinc ion. innovareacademics.innih.gov The thiophene ring and its substituents then form secondary interactions with hydrophobic and hydrophilic residues within the active site cavity, which fine-tunes the binding affinity and isoform selectivity. nih.govnih.gov

X-ray crystallography studies of hCA II complexed with a 5-(substituted-benzylsulfanyl)-thiophene-2-sulfonamide inhibitor have provided detailed insights into these interactions. nih.gov The sulfonamide moiety binds to the Zn(II) ion, while the thiophene ring and the benzyl group extend into the active site. The benzyl group can orient itself towards either the hydrophobic or hydrophilic half of the active site, depending on its substituents. This flexibility allows the inhibitor to optimize its interactions with key amino acid residues like Phe131, Leu198, and Pro202 in the hydrophobic region, and His64 in the hydrophilic region. nih.govnih.gov These secondary interactions, occurring more than 5 Å away from the zinc ion, are crucial for achieving high-affinity binding. nih.gov

Glucuronidase Inhibitory Potential

Beyond carbonic anhydrases, analogues of N-benzylthiophene-2-sulfonamide have been investigated as inhibitors of β-glucuronidase. google.comepo.org This enzyme is found in mammals and bacteria and is involved in the breakdown of complex carbohydrates. nih.gov In humans, elevated β-glucuronidase activity is linked to certain drug toxicities and has been implicated in conditions like colon cancer. nih.gov Therefore, inhibitors of this enzyme are of significant therapeutic interest. nih.govnih.gov

A patent for phenoxy thiophene sulfonamides described a series of compounds, including N-benzylthiophene-2-sulfonamide analogues, tested for their ability to inhibit bacterial β-glucuronidase. google.comepo.org One such compound, N-(3-(trifluoromethyl)benzyl)thiophene-2-sulfonamide, demonstrated inhibitory activity. google.com The development of potent and selective inhibitors of bacterial glucuronidase is considered a promising strategy to mitigate certain side effects of anticancer drugs like CPT-11. epo.org

Table 2: β-Glucuronidase Inhibitory Activity of a Thiophene Sulfonamide Analogue

| Compound ID | Structure | IC₅₀ (µM) |

|---|---|---|

| BRITE-355252 | N-(3-(Trifluoromethyl)benzyl)thiophene-2-sulfonamide | 2.11 |

Dihydropteroate (B1496061) Synthetase as a Primary Target for Sulfonamides

The sulfonamide functional group is the hallmark of sulfa drugs, a class of antibiotics that target dihydropteroate synthase (DHPS). nih.govdrugbank.com This enzyme is essential in the folate biosynthesis pathway of bacteria and primitive eukaryotes, a pathway absent in humans. biorxiv.orgwikipedia.org DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). nih.govnih.gov

Sulfonamides, including by extension thiophene-based sulfonamides, act as competitive inhibitors of DHPS. wikipedia.org Their structural similarity to the natural substrate, pABA, allows them to bind to the enzyme's active site, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. nih.govwikipedia.org Since folic acid is necessary for the synthesis of nucleic acids (DNA and RNA), its inhibition prevents bacterial growth and replication. wikipedia.org While N-benzylthiophene-2-sulfonamide itself is not a classic antibiotic, its core sulfonamide structure makes DHPS a potential, albeit likely secondary, target, particularly in the context of antibacterial research.

Exploration of Other Enzyme Targets (e.g., α-glucosidase, α-amylase, Chymase)

The structural versatility of the thiophene sulfonamide scaffold has prompted exploration of its inhibitory potential against other enzyme classes.

Chymase: Benzo[b]thiophene-2-sulfonamide derivatives have been identified as a novel class of human chymase inhibitors. nih.govresearchgate.net Chymase is a serine protease that plays a role in cardiovascular diseases. Through structural modifications of a lead compound discovered via in-silico screening, researchers developed potent and highly selective chymase inhibitors, with one derivative, TY-51076, exhibiting an IC₅₀ of 56 nM. nih.gov

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia. mdpi.com While direct studies on N-benzylthiophene-2-sulfonamide are limited, related sulfonamide and sulfonic ester derivatives have been evaluated for their inhibitory effects on these enzymes. nih.govresearchgate.net For instance, certain fluorinated benzenesulfonic ester derivatives have shown inhibitory activity against α-glucosidase and α-amylase, suggesting that the broader class of aromatic sulfonamides and their bioisosteres could be promising candidates for developing antidiabetic agents. nih.gov

Antimicrobial Research on N-benzylthiophene-2-sulfonamide Derivatives

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Derivatives of N-benzylthiophene-2-sulfonamide have been a subject of interest in this field, with various studies exploring their efficacy against a range of pathogenic bacteria and fungi.

Research has highlighted the potential of N-benzylthiophene-2-sulfonamide and its derivatives as narrow-spectrum antibacterial agents, with notable activity against specific foodborne and clinical pathogens.

One study identified a lead N-benzylthiophene-2-sulfonamide compound (compound 1) with a minimal inhibitory concentration (MIC) of 100 μM against both Campylobacter jejuni and Campylobacter coli. nih.gov Subsequent optimization led to the development of analogues, two of which, designated TH-4 and TH-8, demonstrated enhanced antimicrobial properties. nih.gov TH-4 exhibited a MIC of 50 μM against C. jejuni and 12.5 μM against C. coli, while TH-8 showed MICs of 100 μM and 25 μM, respectively. nih.gov Notably, these compounds did not show activity against other foodborne pathogens, indicating a specific action against Campylobacter species. nih.gov

Further investigations into related structures, specifically 5-bromo-N-alkylthiophene-2-sulfonamides, have shown significant efficacy against clinically important resistant bacteria. nih.gov A study focusing on New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147 identified 5-bromo-N-propylthiophene-2-sulfonamide (compound 3b) as a highly potent agent. nih.gov This compound displayed a MIC of 0.39 μg/mL and a minimal bactericidal concentration (MBC) of 0.78 μg/mL against this multidrug-resistant strain. nih.gov Other analogues in the same series also showed activity, though to a lesser extent. nih.gov

While direct studies on N-benzylthiophene-2-sulfonamide against Staphylococcus aureus and Escherichia coli are less specific, the broader class of sulfonamides has established activity. researchgate.netnih.gov Hybrids incorporating the sulfonamide moiety have been tested against these common pathogens. For instance, certain thienopyrimidine–sulfonamide hybrids showed mild activity against E. coli and S. aureus, with MIC values for the most effective compounds reaching 125 µg/mL. mdpi.com

Interactive Data Table: Antibacterial Activity of N-benzylthiophene-2-sulfonamide Derivatives

| Compound/Analogue | Pathogen | MIC | MBC | Source |

| N-benzylthiophene-2-sulfonamide (Cmpd 1) | Campylobacter jejuni | 100 μM | Not Reported | nih.gov |

| N-benzylthiophene-2-sulfonamide (Cmpd 1) | Campylobacter coli | 100 μM | Not Reported | nih.gov |

| Analogue TH-4 | Campylobacter jejuni | 50 μM | Not Reported | nih.gov |

| Analogue TH-4 | Campylobacter coli | 12.5 μM | Not Reported | nih.gov |

| Analogue TH-8 | Campylobacter jejuni | 100 μM | Not Reported | nih.gov |

| Analogue TH-8 | Campylobacter coli | 25 μM | Not Reported | nih.gov |

| 5-bromo-N-propylthiophene-2-sulfonamide (3b) | Klebsiella pneumoniae (NDM-1) | 0.39 μg/mL | 0.78 μg/mL | nih.gov |

| 5-bromo-N-ethylthiophene-2-sulfonamide (3a) | Klebsiella pneumoniae (NDM-1) | 3.125 μg/mL | 6.25 μg/mL | nih.gov |

| Thienopyrimidine–sulfadiazine hybrid (12ii) | Staphylococcus aureus | 125 µg/mL | Not Reported | mdpi.com |

| Thienopyrimidine–sulfadiazine hybrid (12ii) | Escherichia coli | 125 µg/mL | Not Reported | mdpi.com |

The investigation into benzyl thiophene sulfonamide analogues has also extended to their potential as antifungal agents. While the core structure is of interest, much of the research has focused on hybrid molecules that incorporate the sulfonamide or a benzylthio moiety into other known antifungal scaffolds.

For example, a series of thiopyrimidine-benzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial properties, including against the fungal pathogen Candida albicans. nih.gov These compounds demonstrated promising activity, with inhibition zones ranging from 15 to 30 mm, suggesting that the sulfonamide pharmacophore contributes significantly to their antifungal potential. nih.gov Halogenated derivatives within this series were noted for particularly potent, wide-spectrum antimicrobial activity. nih.gov

In a different approach, benzylthio analogues of the established antifungal drug fluconazole (B54011) were developed. nih.gov These new triazole alcohol antifungals, which incorporate a benzylthio group, showed a better activity profile against 16 Candida isolates compared to fluconazole. nih.gov Representative compounds were also effective against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with MIC values as low as 0.063 μg/ml. nih.gov

Furthermore, thienopyrimidine derivatives, which share the thiophene ring with the compounds of interest, have demonstrated effective antifungal activity. mdpi.com Their mechanism is thought to involve targeting specific fungal enzymes, leading to compromised cell membrane integrity and subsequent cell death. mdpi.com The combination of a thienopyrimidine structure with a sulfonamide moiety in hybrid molecules has shown enhanced antifungal effects over antibacterial ones. mdpi.com

The primary mechanism of antimicrobial action for the sulfonamide class of drugs is well-established as antimetabolite activity. nih.govnih.gov Sulfonamides are structural analogues of 4-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. nih.gov By acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), they block the metabolic pathway for producing folate. nih.govnih.gov Since folate is crucial for the synthesis of nucleic acids, this inhibition prevents bacterial growth and replication, resulting in a bacteriostatic effect. nih.gov

Beyond this classic mechanism, research on specific N-benzylthiophene-2-sulfonamide derivatives suggests other modes of action. Cytological studies on the analogues TH-4 and TH-8 revealed that they affect the cell envelope integrity of C. jejuni. nih.gov This indicates a more direct, potentially bactericidal mechanism that disrupts the physical structure of the bacteria, which is distinct from the metabolic inhibition typical of sulfonamides.

Antitumor and Antiproliferative Investigations

The thiophene-sulfonamide scaffold has also been identified as a promising backbone for the development of novel anticancer agents. Research has focused on the direct antiproliferative effects of these compounds and the structure-activity relationships that govern their efficacy.

Derivatives of thiophene-2-sulfonamide (B153586) have emerged as potent inhibitors of tumor-associated enzymes, marking them as novel antitumor agents. A key area of investigation involves their activity as carbonic anhydrase (CA) inhibitors. nih.gov Specifically, a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides were found to be effective inhibitors of the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov These isoforms are often overexpressed in various cancers and are linked to tumor proliferation and survival, particularly in hypoxic environments. The inhibition of these enzymes by thiophene-2-sulfonamide derivatives represents a targeted approach to cancer therapy. nih.gov The broader class of novel sulfonamides has also been investigated as potential systemically active antitumor agents, showing effects on cell division in various cancer cell lines, including those from colonic and nasopharyngeal neoplasms. nih.gov The thiazole (B1198619) system, which is structurally related to thiophene, has also been used as a building block for anticancer agents that induce apoptosis in cancer cells. nih.gov

The effectiveness of thiophene-sulfonamide derivatives as antitumor agents is highly dependent on their specific molecular structure. Structure-activity relationship (SAR) studies have been crucial in identifying the most potent compounds.

In the series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides investigated as carbonic anhydrase inhibitors, substitutions on the benzyl ring were found to significantly influence inhibitory activity against the tumor-related isoforms hCA IX and XII. nih.gov The placement and nature of these substituents on the benzyl portion of the molecule modulate the binding affinity to the active site of the enzyme, thereby governing the compound's potency. nih.gov

Similarly, SAR studies on benzo[b]thiophene-2-sulfonamide derivatives as inhibitors of human chymase—an enzyme implicated in pathways that can influence cancer progression—have provided insights into the structural requirements for high potency. nih.gov These studies help in the rational design of more effective and selective inhibitors. nih.gov While not directly N-benzylthiophene-2-sulfonamide, SAR studies on related structures like N-benzyl-2-phenylpyrimidin-4-amine derivatives have also shown a strong correlation between the inhibitory potency against specific enzyme targets (USP1/UAF1) and the antiproliferative activity in cancer cell lines. nih.gov This underscores the importance of optimizing the molecular structure to achieve desired therapeutic effects.

Other Emerging Pharmacological Activities of N-benzylthiophene-2-sulfonamide Analogues

Recent pharmacological research has identified several promising therapeutic applications for analogues of N-benzylthiophene-2-sulfonamide beyond their primary activities. These investigations have revealed potential in areas such as cardiovascular regulation, metabolic disease, and neurological disorders. The following sections detail the findings related to their roles as angiotensin II type 2 receptor agonists, antidiabetic agents, and anticonvulsants.

Angiotensin II Type 2 Receptor Agonism

The angiotensin II type 2 (AT2) receptor is a key component of the renin-angiotensin system (RAS) and has emerged as a promising therapeutic target. diva-portal.org Unlike the AT1 receptor, which mediates most of the well-known hypertensive effects of angiotensin II, the AT2 receptor is often associated with protective functions, including anti-inflammatory and antifibrotic actions. researchgate.netnih.gov

A significant breakthrough in this area was the development of the first nonpeptide selective AT2 receptor agonist, known as C21. researchgate.netnih.gov This compound, N-butyloxycarbonyl-3-(4-imidazol-1-ylmethylphenyl)-5-isobutylthiophene-2-sulfonamide, demonstrates high affinity for the AT2 receptor with a Kᵢ value of 0.4 nM and more than 10,000-fold selectivity over the AT1 receptor. researchgate.net C21 has been shown to induce neurite outgrowth, stimulate p42/p44 MAPK, and lower mean arterial blood pressure in spontaneously hypertensive rats. researchgate.net

Building on this scaffold, researchers have synthesized and evaluated other N-(heteroaryl)thiophene sulfonamides. diva-portal.org One study reported two series of analogues, with the most potent ligands exhibiting Kᵢ values below 5 nM for the AT2 receptor. diva-portal.org For instance, a methyloxycarbonylthiophene sulfonamide was found to be a 20-fold more potent binder to the AT2 receptor than a related prototype antagonist. researchgate.net This compound also acts as an agonist, causing a concentration-dependent vasorelaxation of pre-contracted mouse aorta, a functional hallmark of AT2 receptor activation. diva-portal.orgresearchgate.net The stability and binding affinities of these analogues highlight the therapeutic potential of the thiophene sulfonamide core in developing novel AT2 receptor agonists.

Table 1: Angiotensin II Type 2 Receptor (AT2R) Binding Affinities of Thiophene Sulfonamide Analogues

| Compound/Analogue Class | Binding Affinity (Kᵢ) | Receptor Selectivity | Noted Agonist Activity |

| C21 | 0.4 nM | >10,000-fold vs. AT1R | Induces neurite outgrowth, lowers blood pressure. researchgate.net |

| N-(heteroaryl)thiophene sulfonamides (Series 2) | <5 nM | AT2R Selective | - |

| N-(heteroaryl)thiophene sulfonamides (Series 1) | 42 nM | AT2R Selective | - |

| Methyloxycarbonylthiophene sulfonamide | 20x more potent than prototype antagonist | AT2R Selective | Causes concentration-dependent vasorelaxation. researchgate.net |

Antidiabetic Properties and Glucose Uptake Enhancement

The sulfonamide moiety is a well-established pharmacophore in antidiabetic agents, most notably in the sulfonylurea class of drugs. nih.gov Research has extended to other sulfonamide-containing structures, including analogues of N-benzylthiophene-2-sulfonamide, to explore their potential in managing diabetes mellitus, a metabolic disorder projected to affect hundreds of millions worldwide. nih.govnih.gov A primary strategy in managing type 2 diabetes is the control of blood glucose levels, which can be achieved by stimulating glucose uptake from the bloodstream into cells. nih.gov

Studies on novel sulfonamide derivatives have demonstrated significant potential in enhancing glucose uptake. In one investigation using a yeast cell model, several sulfonamide hydrazone derivatives were evaluated for their ability to promote glucose uptake. nih.gov The effectiveness was measured by the EC₅₀ value, which is the concentration of the compound required to achieve 50% of the maximum glucose uptake. The results showed that compounds 3g, 3i, and 7 were significantly more potent than the natural compound berberine, with EC₅₀ values of 1.29 µM, 21.38 µM, and 19.03 µM, respectively. nih.gov These compounds were 1.62 to 27 times more potent than berberine, indicating a strong capacity to facilitate glucose transport into cells. nih.gov

In a separate in-vivo study, a series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and tested for their antidiabetic effects in streptozotocin-induced diabetic rats. nih.gov When administered at a dose of 100 mg/kg, several of these derivatives showed a considerable reduction in blood glucose levels compared to the diabetic control group. nih.gov The activity of these compounds was compared to the standard antidiabetic drug, glibenclamide. nih.gov These findings suggest that benzenesulfonamide (B165840) scaffolds could serve as a promising foundation for developing new oral antidiabetic agents. nih.gov

Table 2: Antidiabetic Activity of Sulfonamide Analogues

| Compound | Assay Type | Dose | Result | Comparison to Standard |

| Sulfonamide derivative 3g | Yeast Glucose Uptake | EC₅₀ = 1.29 µM | - | 27-fold more potent than Berberine. nih.gov |

| Sulfonamide derivative 7 | Yeast Glucose Uptake | EC₅₀ = 19.03 µM | - | - |

| Sulfonamide derivative 3i | Yeast Glucose Uptake | EC₅₀ = 21.38 µM | - | 1.62-fold more potent than Berberine. nih.gov |

| Compound 12 | In-vivo (Diabetic Rat) | 100 mg/kg p.o. | Significant blood glucose reduction. nih.gov | - |

| Compound 13 | In-vivo (Diabetic Rat) | 100 mg/kg p.o. | Significant blood glucose reduction (more prominent than 12). nih.gov | Glibenclamide (standard) showed 32.7% reduction at 5 mg/kg. nih.gov |

Anticonvulsant Screening and Evaluation

The search for novel anticonvulsant agents with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. researchgate.net Investigations into N-benzyl amide derivatives have identified promising candidates for seizure control. While not direct thiophene sulfonamides, these analogues share key structural features and provide insight into the anticonvulsant potential of this chemical space.

Research has focused on N-benzyl-2-acetamidopropionamide derivatives and related N-benzyl 2-acetamidoacetamides. nih.govnih.gov These compounds have been evaluated in the maximal electroshock (MES)-induced seizure test, a standard screening model for anticonvulsants. Highly potent activity was observed for N-benzyl-2-acetamido-3-methoxypropionamide (18) and N-benzyl-2-acetamido-3-ethoxypropionamide (19). nih.gov In studies with mice, these compounds showed ED₅₀ values of 8.3 mg/kg and 17.3 mg/kg, respectively, following intraperitoneal administration. nih.gov These values compare favorably with established drugs like phenytoin (B1677684) (ED₅₀ = 6.5 mg/kg) and phenobarbital (B1680315) (ED₅₀ = 22 mg/kg). nih.govnih.gov

Further evaluation in rats confirmed the potency of these compounds upon oral administration. nih.gov Compound 18 had an ED₅₀ of 3.9 mg/kg, and compound 19 had an ED₅₀ of 19 mg/kg, whereas phenytoin's ED₅₀ was 23 mg/kg. nih.gov Stereochemistry was found to play a crucial role in the activity of compound 18; the (R)-stereoisomer was principally responsible for the anticonvulsant effect, with an ED₅₀ of 4.5 mg/kg, while the (S)-isomer's ED₅₀ exceeded 100 mg/kg. nih.gov These findings highlight the importance of the N-benzyl acetamide (B32628) core in designing potent anticonvulsant agents.

Table 3: Anticonvulsant Activity of N-Benzyl Acetamide Analogues in the MES Test

| Compound | Species | Administration | ED₅₀ (mg/kg) | Comparison to Standard |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse | i.p. | 8.3 | Phenytoin ED₅₀ = 6.5 mg/kg. nih.gov |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Rat | p.o. | 3.9 | Phenytoin ED₅₀ = 23 mg/kg. nih.gov |

| (R)-18 | Mouse | i.p. | 4.5 | (S)-18 ED₅₀ > 100 mg/kg. nih.gov |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | i.p. | 17.3 | - |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Rat | p.o. | 19 | - |

| N-benzyl 2-acetamido-3-methoxypropionamide | - | - | 8.3 | - |

| N-benzyl 2,3-dimethoxypropionamide | - | - | 30 | Phenobarbital ED₅₀ = 22 mg/kg. nih.gov |

Computational Chemistry and Cheminformatics in N Benzylthiophene 2 Sulfonamide Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is crucial for understanding how N-benzylthiophene-2-sulfonamide derivatives might interact with their biological targets. The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy for different conformations. Software such as AutoDock and the Molecular Operating Environment (MOE) are commonly used for these simulations. nih.govresearchgate.net For instance, in studies of various sulfonamides, docking is used to predict their binding affinity against targets like Dihydropteroate (B1496061) synthase (DHPS) or carbonic anhydrases. nih.govnih.gov

Following a docking simulation, the most favorable binding poses are analyzed to understand the specific molecular interactions that stabilize the ligand-protein complex. This analysis identifies key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and amino acid residues in the protein's active site. nih.govsemanticscholar.org For example, docking studies on sulfonamide derivatives targeting carbonic anhydrase IX have shown that the sulfonamide moiety often interacts with the zinc ion in the active site, while other parts of the molecule form hydrogen bonds and van der Waals contacts with surrounding residues. nih.gov

"Hotspot" analysis further refines this understanding by identifying specific regions within the binding site that contribute most significantly to the binding energy. nih.gov These hotspots are energetically favorable regions that a high-affinity ligand should ideally occupy. nih.gov Computational algorithms can map these hotspots by calculating the interaction potential of various chemical probes across the protein surface. nih.gov By designing N-benzylthiophene-2-sulfonamide derivatives that effectively complement these hotspots, the binding affinity and specificity of the compounds can be substantially improved.

Table 1: Example of Molecular Docking Interaction Analysis for Sulfonamide Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Types of Interactions | Reference Docking Score (S-score) |

|---|---|---|---|---|

| Sulfonamide-Triazole Conjugates | Carbonic Anhydrase IX | His94, His96, His119, Thr199, Thr200 | Zinc coordination, Hydrogen bonds, Hydrophobic interactions | -8.37 |

| Pyrazolobenzothiazine Sulfonamides | HIV-1 Reverse Transcriptase | Leu100, Val106, Tyr181, Tyr188, Trp229 | Hydrophobic interactions, Pi-stacking | N/A |

| Isatin-Sulfonamide Conjugates | Carbonic Anhydrase II | His94, Val121, Leu198, Thr199 | Zinc coordination, Hydrogen bonds | N/A (KI = 5.87 nM) |

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target protein. This is often represented by a scoring function that calculates a value, such as an S-score or a binding energy in kcal/mol, to rank different ligands. nih.gov For example, in an in silico study of novel sulfonamide derivatives targeting carbonic anhydrase IX, compounds with S-scores of -8.37 kcal/mol were identified as having a high affinity for the receptor. nih.gov

While docking scores provide a rapid assessment, more accurate predictions of binding affinity are obtained through methods that calculate the free energy of binding (ΔG). nih.gov Techniques like Molecular Mechanics-Poisson Boltzmann/Generalized Born Surface Area (MM-PBSA/GBSA) and more rigorous methods like Free Energy Perturbation (FEP) are employed for this purpose. nih.govnih.gov FEP, an alchemical free energy calculation method, is particularly powerful for predicting the relative binding affinities of a series of congeneric ligands, such as different derivatives of N-benzylthiophene-2-sulfonamide, by computationally "mutating" one molecule into another. nih.govresearchgate.netswarma.org These advanced methods, though computationally intensive, provide highly accurate estimations that are crucial for lead optimization in drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For a series of N-benzylthiophene-2-sulfonamide derivatives, a QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. biolscigroup.us These can include electronic descriptors (e.g., dipole moment, energy of the Highest Occupied Molecular Orbital or HOMO), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

A predictive model is then built using statistical techniques, such as Multiple Linear Regression (MLR), to create an equation that links a combination of these descriptors to the observed biological activity. semanticscholar.orgbiolscigroup.us For example, a QSAR study on a series of benzimidazole (B57391) derivatives found that anthelmintic activity was strongly correlated with the dipole moment (μ), the energy of the HOMO (E_HOMO), and the smallest negative charge (q-). biolscigroup.us The resulting QSAR equation allows researchers to predict the activity of new molecules based solely on their calculated descriptor values. The statistical quality and predictive power of these models are validated using parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). biolscigroup.usmdpi.com A model with high R² and Q² values is considered robust and reliable for activity prediction. biolscigroup.us

Table 2: Physicochemical Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Specific Descriptor | Influence on Predicted Activity |

|---|---|---|

| Electronic | Dipole Moment (μ) | Lower values correlated with higher activity in some models. biolscigroup.us |

| Electronic | Energy of HOMO (EHOMO) | Lower energy values correlated with higher activity in some models. biolscigroup.us |

| Electronic | Partial Atomic Charges (q) | Distribution of charge can be critical for receptor interaction. biolscigroup.us |

| Thermodynamic | Hydration Energy | Relates to the solubility and desolvation cost upon binding. |

| Topological | Wiener Index | Describes molecular branching and size. |

In Silico Screening for Novel N-benzylthiophene-2-sulfonamide Derivatives

In silico or virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach was used to screen a library of 6,990 compounds to find potential sulfonamide derivatives with antibacterial activity. nih.gov By applying docking simulations and QSAR models on a massive scale, researchers can efficiently filter vast chemical spaces containing millions of compounds. This process significantly narrows down the number of molecules that need to be synthesized and tested experimentally, saving considerable time and resources. For N-benzylthiophene-2-sulfonamide, virtual screening could be employed to explore diverse chemical modifications to the benzyl (B1604629) or thiophene (B33073) rings, identifying novel derivatives with potentially enhanced activity or improved properties.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net These methods can be used to study the N-benzylthiophene-2-sulfonamide scaffold in detail. Calculations can determine the optimized molecular geometry, the distribution of electron density, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. researchgate.netbiolscigroup.us Furthermore, quantum chemistry can elucidate complex reaction pathways and transition states, offering mechanistic insights that are not accessible through classical molecular mechanics. nih.gov For instance, these calculations can explain the regioselectivity of a chemical reaction or the stability of different conformational isomers, providing a theoretical foundation for observed experimental outcomes. nih.gov

Advanced Characterization and Analytical Techniques in N Benzylthiophene 2 Sulfonamide Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of N-benzylthiophene-2-sulfonamide. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are particularly crucial in providing detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of N-benzylthiophene-2-sulfonamide. By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, researchers can identify the electronic environment of each proton and carbon atom, respectively. conicet.gov.ar

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. conicet.gov.ar The spectra reveal distinct signals for each carbon atom, with the chemical shifts indicating their nature (e.g., aromatic, aliphatic, or attached to a heteroatom). The assignment of ¹H and ¹³C NMR signals is often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish connectivity between protons and carbons. conicet.gov.ar

Table 1: Representative NMR Data for Sulfonamide Structures Note: This table presents example data for related sulfonamide compounds to illustrate the typical chemical shifts observed. Specific data for N-benzylthiophene-2-sulfonamide may vary.

| Compound Type | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| N-Phenylmethanesulfonamide | 7.35 (t), 7.24 (d), 7.19 (t), 6.97 (s), 3.01 (s) | 136.9, 129.7, 125.4, 120.9, 39.2 |

| N-(4-Methoxyphenyl)naphthalene-2-sulfonamide | 8.29 (s), 7.89-7.85 (m), 7.72 (dd), 7.64-7.54 (m), 7.00 (d), 6.86 (s), 6.72 (d), 3.72 (s) | 158.1, 136.0, 134.9, 132.1, 129.3, 129.2, 128.9, 128.7, 127.9, 127.5, 125.7, 122.5, 114.5, 55.4 |

Source: The Royal Society of Chemistry. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in N-benzylthiophene-2-sulfonamide. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for sulfonamides include:

N-H Stretching: The N-H bond in the sulfonamide group typically exhibits a stretching vibration in the region of 3350-3140 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) displays two distinct stretching vibrations: an asymmetric stretch usually found between 1320-1310 cm⁻¹ and a symmetric stretch in the range of 1155-1143 cm⁻¹. rsc.org

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is observed around 900 cm⁻¹. rsc.org

Aromatic C=C Stretching: The thiophene (B33073) and benzene (B151609) rings show characteristic C=C stretching vibrations in the 1594-1489 cm⁻¹ region. rsc.org

The presence and position of these bands in the FT-IR spectrum provide conclusive evidence for the sulfonamide functional group and the aromatic rings within the N-benzylthiophene-2-sulfonamide structure.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of N-benzylthiophene-2-sulfonamide and for studying its fragmentation patterns. nih.gov Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured, which corresponds to the molecular ion (e.g., [M+H]⁺). uni.lu

Collision-induced dissociation (CID) experiments in tandem mass spectrometry (MS/MS) provide insights into the molecule's structure by breaking it into smaller, charged fragments. A notable fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), resulting in a loss of 64 Da from the molecular ion. nih.gov This process often involves an intramolecular rearrangement. nih.gov The resulting fragment ions can help to confirm the connectivity of the benzyl (B1604629) and thiophene-2-sulfonyl moieties.

Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, providing an additional parameter for its identification. uni.lu

Table 2: Predicted Mass Spectrometric Data for N-benzylthiophene-2-sulfonamide

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 254.03040 | 155.0 |

| [M+Na]⁺ | 276.01234 | 163.7 |

| [M-H]⁻ | 252.01584 | 161.8 |

Source: PubChemLite. uni.lu

X-ray Crystallography for High-Resolution Structural Analysis of Ligand-Protein Complexes

While specific X-ray crystallography data for N-benzylthiophene-2-sulfonamide in complex with a protein was not found in the search results, this technique is the gold standard for obtaining high-resolution, three-dimensional structural information. nih.gov If N-benzylthiophene-2-sulfonamide were to be studied as a ligand binding to a protein target, X-ray crystallography would be employed to determine the precise binding mode. nih.gov

This method involves crystallizing the ligand-protein complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map of the complex, revealing the atomic coordinates of both the protein and the bound ligand. This information is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and selectivity of the compound. Such studies are invaluable in the field of drug discovery for structure-based drug design. nih.gov

Chromatographic Techniques for Compound Purification and Purity Assessment

Chromatographic methods are essential for the isolation and purification of N-benzylthiophene-2-sulfonamide from reaction mixtures and for assessing its purity.

Flash Column Chromatography: This is a commonly used preparative technique for purifying multigram quantities of compounds. semanticscholar.org The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent system (eluent) of appropriate polarity is passed through the column. semanticscholar.orgbiotech-asia.org The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the collection of the pure N-benzylthiophene-2-sulfonamide in fractions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.govmolnar-institute.com An HPLC system, often using a reversed-phase column (like C18), separates the components of a mixture. nih.gov The eluent from the column is then introduced into the mass spectrometer, which provides mass information for each separated component. nih.gov This technique is highly sensitive and is used to confirm the presence and purity of N-benzylthiophene-2-sulfonamide in a sample, as well as to identify any impurities. molnar-institute.commdpi.com

Future Directions and Translational Potential in N Benzylthiophene 2 Sulfonamide Research

Emerging Synthetic Methodologies for Sustainable Production of N-benzylthiophene-2-sulfonamide Analogues

The chemical synthesis of sulfonamides, a cornerstone of pharmaceutical development, is undergoing a green revolution, with new methods prioritizing environmental benignity and efficiency. rsc.orgtandfonline.com Traditional approaches often rely on toxic solvents and harsh reagents, prompting the development of more sustainable alternatives. researchgate.net

Recent advancements have demonstrated the feasibility of synthesizing sulfonamides in water, a significant step towards greener chemistry. rsc.orgsci-hub.se One such method involves the reaction of sulfonyl chlorides with amines in an aqueous environment, controlling the pH with sodium carbonate. sci-hub.se This approach not only eliminates the need for organic solvents but also simplifies product isolation to a mere filtration step after acidification. rsc.orgsci-hub.se Another innovative, solvent-free mechanochemical process utilizes a one-pot, double-step procedure with solid sodium hypochlorite (B82951) for the synthesis of sulfonamides from disulfides. rsc.org This method boasts a significantly lower E-factor (a measure of waste produced) compared to traditional solution-based protocols, highlighting its environmental advantages. rsc.org

Furthermore, researchers are exploring the use of alternative, more stable starting materials to replace the often-reactive sulfonyl chlorides. researchgate.net Sodium sulfinate has emerged as a promising and stable sulfur source, which can be reacted with nitroarenes in water to produce sulfonamides. researchgate.net These emerging methodologies not only reduce the environmental impact of synthesizing N-benzylthiophene-2-sulfonamide analogues but also offer potential for more cost-effective and scalable production. researchgate.netrsc.org

Identification of Novel Biological Targets and Therapeutic Applications

The thiophene (B33073) sulfonamide scaffold is a versatile pharmacophore, demonstrating a wide array of biological activities. frontiersrj.comencyclopedia.pubcabidigitallibrary.org While historically recognized for their antimicrobial properties, recent research has unveiled a broader spectrum of potential therapeutic applications. frontiersrj.comajchem-b.com Thiophene derivatives, in general, are known to possess antimicrobial, antiviral, anti-inflammatory, and anticancer properties, among others. encyclopedia.pubresearchgate.netsciensage.info

Specifically, N-benzylthiophene-2-sulfonamide and its analogues have shown promise in several key areas:

Anticancer Activity: Thiophene derivatives containing a sulfonamide moiety have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some showing potency comparable to or greater than existing chemotherapy drugs like doxorubicin. nih.gov The planarity of the thiophene ring may facilitate binding to biological targets such as kinases and apoptosis modulators. nih.gov

Enzyme Inhibition: Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various diseases. nih.govresearchgate.net For instance, certain 4-substituted thiophene-2-sulfonamides exhibit nanomolar-level inhibition of human carbonic anhydrase II. nih.gov The sulfonamide and thiophene moieties play a crucial role in this inhibitory activity. nih.gov Additionally, a 2-(benzoylaminomethyl)thiophene sulfonamide was identified as a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), which are involved in inflammatory and neurodegenerative diseases. nih.gov

Antimicrobial Activity: The antimicrobial potential of thiophene sulfonamides continues to be an active area of research. researchgate.net A benzyl (B1604629) thiophene sulfonamide-based small molecule was identified as having a minimal inhibitory concentration against Campylobacter jejuni and Campylobacter coli. nih.gov Further optimization of this lead compound resulted in analogues with even better antimicrobial properties. nih.gov Thiophene derivatives have also shown activity against drug-resistant Gram-negative bacteria by interacting with outer membrane proteins. frontiersin.org

The diverse biological activities of thiophene sulfonamides underscore the importance of continued research to identify new molecular targets and expand their therapeutic potential. nih.govcognizancejournal.com

Rational Design and Synthesis of Next-Generation Benzyl Thiophene Sulfonamides with Improved Selectivity and Potency

The rational design of new drug candidates is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic properties of a lead compound. nih.gov For N-benzylthiophene-2-sulfonamide derivatives, this involves a deep understanding of their structure-activity relationships (SAR) to enhance their selectivity and potency for specific biological targets. nih.govyoutube.com

Key strategies for improving the pharmacological profile of benzyl thiophene sulfonamides include:

Modifying Substituents: The nature and position of substituents on both the thiophene and benzyl rings can significantly influence activity. For example, in the context of carbonic anhydrase inhibitors, the addition of specific substituents can stabilize the enzyme-inhibitor complex. nih.gov Similarly, for NaV1.7 inhibitors, modifying the polarity of the phenyl and sulfonamide substituents is a key strategy for optimizing potency. acs.org

Bioisosteric Replacement: The thiophene ring is often considered a bioisostere of a phenyl ring, meaning it can be used as a substitute to improve physicochemical properties, metabolic stability, and binding affinity without drastically altering the molecule's shape and electronic properties. nih.gov

Targeting Selectivity: Achieving selectivity for a specific enzyme isoform or bacterial strain is crucial to minimize off-target effects. acs.org For instance, in the development of carbonic anhydrase inhibitors, a "three-tails" approach has been used to improve the match between the ligand and the specific isoform, thereby enhancing selectivity. acs.org Similarly, for bacterial inhibitors, modifications can be made to achieve selectivity for pathogenic bacteria over mammalian cells. nih.gov

Structure-Based Design: Computational modeling and X-ray crystallography provide invaluable insights into how a molecule binds to its target. nih.gov This information can then be used to rationally design new analogues with improved interactions. For example, molecular docking studies have been used to understand the binding of thiophene-based sulfonamides to carbonic anhydrases, revealing that they can interact with residues outside the catalytic active site. nih.gov

By systematically exploring the SAR of N-benzylthiophene-2-sulfonamide and its analogues, researchers can design and synthesize next-generation compounds with superior therapeutic profiles. nih.govicm.edu.pl

Integration of N-benzylthiophene-2-sulfonamide Research into Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. youtube.com This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent, lead-like molecules. acs.org

The N-benzylthiophene-2-sulfonamide scaffold is well-suited for integration into FBDD campaigns for several reasons:

Fragment-like Properties: The core structure of N-benzylthiophene-2-sulfonamide can be considered a fragment, providing a starting point for elaboration.

Synthetic Tractability: The synthetic methodologies discussed in section 7.1 allow for the facile creation of libraries of N-benzylthiophene-2-sulfonamide analogues with diverse substitutions. acs.org

Versatile Binding Moieties: The thiophene and sulfonamide groups are known to participate in various types of interactions with biological targets. nih.govnih.gov The sulfur atom in the thiophene ring can form hydrogen bonds, and the sulfonamide group is a well-established zinc-binding group in metalloenzymes like carbonic anhydrases. nih.govnih.gov

Proven Pharmacophore: As highlighted in the previous sections, the thiophene sulfonamide motif is present in numerous biologically active compounds. frontiersrj.comnih.gov

Recent work has demonstrated the use of FBDD to discover novel "molecular glues," which are small molecules that induce an interaction between two proteins. sygnaturediscovery.com Given the diverse interaction capabilities of the N-benzylthiophene-2-sulfonamide scaffold, it could be explored as a potential fragment for the discovery of such glues or other novel inhibitors. The integration of this research into FBDD platforms offers a promising avenue for discovering new therapeutic agents targeting a wide range of diseases. sygnaturediscovery.com

Review and Meta-Analysis of Existing Literature on Thiophene Sulfonamides

A systematic review and meta-analysis of the existing literature on thiophene sulfonamides is a critical step to consolidate our current understanding and guide future research. The sulfonamide functional group is a key component in a wide range of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. frontiersrj.comicm.edu.pltandfonline.com The thiophene ring is also a privileged structure in medicinal chemistry, known for its diverse biological activities. sciensage.infonih.govcognizancejournal.com

A comprehensive review would serve several important purposes:

Identify Knowledge Gaps: By systematically mapping the existing research, it will be possible to identify areas that have been underexplored. For example, while the antibacterial and carbonic anhydrase inhibitory activities of thiophene sulfonamides are relatively well-documented, other potential therapeutic applications may have received less attention. nih.govnih.gov

Synthesize Structure-Activity Relationship (SAR) Data: A meta-analysis of SAR studies across different biological targets could reveal overarching principles for the design of potent and selective thiophene sulfonamide derivatives. youtube.com This would involve compiling and analyzing data on how different substituents on the thiophene and sulfonamide moieties affect biological activity.

Evaluate Methodological Rigor: A critical appraisal of the methodologies used in previous studies would help to assess the reliability of the existing data and inform the design of future experiments.

Inform Future Research Directions: By providing a clear overview of the state of the art, a comprehensive review would be an invaluable resource for researchers, helping to prevent duplication of effort and to stimulate new avenues of investigation. icm.edu.pl

The widespread interest in both sulfonamides and thiophene-containing compounds in drug discovery underscores the value of such a review. nih.govproquest.com It would provide a solid foundation upon which to build the next phase of research into the therapeutic potential of N-benzylthiophene-2-sulfonamide and its analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。